N-tert-butyl-4-chloro-2-nitroaniline
Description
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Properties
IUPAC Name |
N-tert-butyl-4-chloro-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGFDYKYRZVRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactions Involving the Amino Group:
The primary amino group is a nucleophilic center and can participate in a wide array of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures produces a diazonium salt. This intermediate is highly versatile and can undergo various Sandmeyer and related reactions to introduce a range of substituents (e.g., -OH, -CN, -Br, -I) onto the aromatic ring, displacing the amino group.
Alkylation and Arylation: The amino group can be alkylated or arylated under appropriate conditions, although selectivity can be a challenge.
Reactions Involving the Nitro Group:
The nitro group is a strong electron-withdrawing group and can be chemically transformed, most commonly through reduction.
Reduction to an Amine: The nitro group can be reduced to a primary amine using various reducing agents. This transformation is pivotal in the synthesis of diamine derivatives, which are valuable precursors for heterocyclic compounds.
Research Findings on the Reduction of Substituted Nitroanilines:
| Reducing Agent | Solvent | Product |
| Tin(II) Chloride (SnCl₂) / HCl | Ethanol | 4-chloro-1,2-diaminobenzene |
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Methanol or Ethyl Acetate | 4-chloro-1,2-diaminobenzene |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | 4-chloro-1,2-diaminobenzene |
The resulting 4-chloro-1,2-diaminobenzene is a key intermediate for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines, through condensation reactions with appropriate dicarbonyl compounds or their equivalents.
Reactions Involving the Chloro Group:
The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho and para positions. In the case of 4-chloro-2-nitroaniline (B28928), the nitro group provides some activation, but harsh conditions are typically required for substitution.
Nucleophilic Aromatic Substitution: Reactions with strong nucleophiles at elevated temperatures and pressures can lead to the displacement of the chlorine atom.
Synthesis of Heterocyclic Compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
For the parent compound, 4-chloro-2-nitroaniline, the aromatic region of the ¹H NMR spectrum displays distinct signals for the three protons on the benzene (B151609) ring. chemicalbook.com The introduction of an N-tert-butyl group is expected to introduce a prominent singlet in the upfield region of the ¹H NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group. This singlet for a related compound, 4-tert-butyl-2-nitroaniline, appears at approximately 1.27 ppm. chemicalbook.com The chemical shifts of the aromatic protons in N-tert-butyl-4-chloro-2-nitroaniline would also be influenced by the electronic effects of the N-tert-butyl substituent.
In the ¹³C NMR spectrum of 4-chloro-2-nitroaniline, six distinct signals are observed for the aromatic carbons. For this compound, additional signals corresponding to the quaternary and methyl carbons of the tert-butyl group would be expected. The chemical shifts of the aromatic carbons, particularly the carbon attached to the nitrogen atom, would experience a downfield shift due to the electron-donating nature of the tert-butyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | m |
| NH | Broad singlet | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-NO₂ | ~140-150 |
| Aromatic C-Cl | ~120-130 |
| Aromatic C-N | ~145-155 |
| Aromatic CH | ~115-135 |
| C (CH₃)₃ | ~50-60 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
The vibrational modes of this compound can be characterized using FTIR and Raman spectroscopy. While specific spectra for this compound are not available, the analysis of 4-chloro-2-nitroaniline provides a basis for understanding its vibrational characteristics.
In the FTIR spectrum of 4-chloro-2-nitroaniline, characteristic peaks for the N-H stretching vibrations of the primary amine are observed in the region of 3300-3500 cm⁻¹. For this compound, a single N-H stretching band would be expected in a similar region. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the lower frequency region, typically below 800 cm⁻¹. The presence of the tert-butyl group would introduce characteristic C-H stretching and bending vibrations. researchgate.netnih.gov
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300 - 3400 | FTIR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch (tert-butyl) | 2850 - 3000 | FTIR, Raman |
| Asymmetric NO₂ Stretch | 1500 - 1550 | FTIR |
| Symmetric NO₂ Stretch | 1300 - 1350 | FTIR, Raman |
| C-N Stretch | 1250 - 1350 | FTIR |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Emission
The electronic transitions of this compound can be investigated using UV-Vis absorption spectroscopy. The UV-Vis spectrum of nitroaniline derivatives is generally characterized by absorption bands arising from π → π* and n → π* transitions. For related compounds like 2-nitroaniline, these transitions result in strong absorption in the UV and visible regions. researchgate.netscience-softcon.de
The introduction of the N-tert-butyl group, an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to 4-chloro-2-nitroaniline. This is due to the increased electron density on the aniline (B41778) nitrogen, which facilitates charge transfer transitions to the electron-withdrawing nitro group. The chloro substituent also influences the electronic transitions.
Photoluminescence (PL) emission studies could provide insights into the excited state properties of the molecule. While specific PL data for this compound is not documented, some substituted nitroanilines are known to exhibit fluorescence. researchgate.net The emission wavelength and quantum yield would be dependent on the specific electronic structure and the extent of intramolecular charge transfer in the excited state.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular formula of this compound and for studying its fragmentation pathways. The exact mass of the molecular ion would provide unambiguous confirmation of the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry for N-alkylated nitroanilines typically involves characteristic losses. nih.gov For this compound, the molecular ion peak would be expected. A common fragmentation pathway for N-tert-butyl compounds is the loss of a tert-butyl radical or isobutylene. libretexts.orgyoutube.com Other expected fragmentations include the loss of the nitro group (NO₂) or parts of it, as well as the cleavage of the C-Cl bond.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular ion |
| [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| [M - C₄H₈]⁺ | Loss of isobutylene |
| [M - NO₂]⁺ | Loss of the nitro group |
The mass spectrum of the related 4-chloro-2-nitroaniline shows a prominent molecular ion peak at m/z 172. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation (Drawing from related substituted nitroanilines for methodology)
While the single-crystal X-ray structure of this compound has not been reported, the methodology and expected structural features can be discussed based on the crystal structures of related substituted nitroanilines.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure, providing information on bond lengths, bond angles, and torsion angles. For substituted nitroanilines, this technique reveals the planarity of the benzene ring and the orientation of the substituent groups. mdpi.com
The crystal packing of substituted nitroanilines is governed by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. In the crystal structure of 4-chloro-2-nitroaniline, intermolecular N-H···O hydrogen bonds are significant in forming the crystal lattice. researchgate.net
The requested information, including Density Functional Theory (DFT) calculations, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap analysis, Molecular Electrostatic Potential (MESP) surface mapping, Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) with Non-Covalent Interaction (NCI) analysis, is not available in the public domain through the conducted searches.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline and content requirements of the request. Using data from analogous or similar compounds would violate the explicit instructions to focus solely on this compound.
Advanced Computational and Theoretical Chemistry Studies
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry, particularly DFT, has become a standard method for predicting the spectroscopic properties of molecules with a high degree of accuracy. These theoretical calculations provide valuable information that aids in the interpretation of experimental spectra, including vibrational (FTIR and FT-Raman) and electronic (UV-Vis) spectra.
Research on compounds analogous to N-tert-butyl-4-chloro-2-nitroaniline, such as 2-chloro-4-nitroaniline (B86195) (2Cl4NA) and 5-chloro-2-nitroanisole (B32773), demonstrates the predictive power of these methods. sphinxsai.comresearchgate.net For 2Cl4NA, calculations using DFT with the B3LYP functional and a 6-311G(d,p) basis set have been performed to compute its harmonic vibrational frequencies. researchgate.net The theoretical results show strong agreement with experimental FTIR and FT-Raman data, allowing for a detailed assignment of vibrational modes. sphinxsai.com Similarly, quantum chemical calculations for 5-chloro-2-nitroanisole have been used to analyze its structural, spectroscopic, and electronic properties. researchgate.net
The comparison between calculated and experimental vibrational frequencies for a related compound, 2-chloro-4-nitroaniline, highlights the accuracy of these predictive models.
| Vibrational Mode | Experimental FT-Raman (cm⁻¹) for 2Cl4NA | Calculated (DFT/B3LYP) FT-Raman (cm⁻¹) for 2Cl4NA | Experimental FTIR (cm⁻¹) for 2Cl4NA | Calculated (DFT/B3LYP) FTIR (cm⁻¹) for 2Cl4NA |
|---|---|---|---|---|
| NH₂ scissoring | 1625 | 1628 | 1625 | 1630 |
| NO₂ symmetric stretch | 1347 | 1350 | 1347 | 1352 |
| C-N stretching | 1042 | 1045 | 1042 | 1048 |
| C-Cl stretching | - | - | ~740 | ~745 |
Data derived from studies on 2-chloro-4-nitroaniline. The accuracy of the correlation between experimental and calculated values supports the use of these methods for predicting the spectroscopic behavior of this compound.
Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra. For 5-chloro-2-nitroanisole, TD-DFT calculations have been used to estimate the electronic transitions in both the gas phase and in ethanol, with results showing good correlation with experimental UV-Vis spectra. researchgate.net These computational tools also allow for the analysis of frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding charge transfer within the molecule. sphinxsai.com
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the intricate details of chemical reaction mechanisms, providing insights into transition states and reaction energy profiles that are often difficult to probe experimentally. For reactions involving substituted anilines, theoretical studies have been instrumental in clarifying mechanistic pathways.
For example, a computational study on the reaction between 2-nitroperchloro-1,3-butadiene and electron-deficient anilines, such as para-nitroaniline, utilized DFT (B3LYP/6-31+G(d,p)) to explore six possible reaction paths. nih.gov By calculating the Gibbs activation energies for the rate-determining step of each proposed mechanism, the researchers identified the most plausible pathways. nih.gov This type of analysis helps in understanding the formation of complex products and intermediates. nih.gov
Another area of investigation involves the atmospheric reactions of aniline (B41778) derivatives. The reaction mechanism of 4-methyl aniline with hydroxyl (OH) radicals was investigated using the M06-2X and CCSD(T) methods. mdpi.com These high-level calculations, combined with transition state theory, determined the kinetics of the reaction and identified the major products formed. mdpi.com Such studies are crucial for understanding the environmental fate of these compounds.
Similarly, the molecular mechanism of [3+2] cycloaddition reactions involving nitro-substituted nitrile N-oxides has been explored using quantum chemical calculations. mdpi.com These studies analyze thermodynamic and kinetic parameters to predict regioselectivity and confirm that the reactions proceed in a polar, one-step manner. mdpi.com These examples showcase how computational chemistry provides a framework for predicting reactivity and understanding the detailed steps of chemical transformations involving compounds structurally related to this compound.
Molecular Modeling for Conformational Analysis and Ligand-Binding Studies (for related compounds in enzyme inhibition research)
Molecular modeling, particularly molecular docking, is a cornerstone of modern drug discovery and development. This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For aniline derivatives, which are common scaffolds in bioactive molecules, docking studies are frequently used to investigate their potential as enzyme inhibitors.
While specific ligand-binding studies for this compound are not prominent, research on related structures highlights the utility of this approach. For instance, molecular docking studies have been performed on N-ferrocenylmethylnitroanilines to investigate their potential as anticancer agents by targeting the E. coli DNA Gyrase-A protein. researchgate.net These studies calculate binding energies and analyze the interactions between the ligands and the amino acid residues in the enzyme's active site, revealing which analogues are likely to be the most potent inhibitors. researchgate.net
In another study, densely substituted piperidines were evaluated as elastase inhibitors. researchgate.net Molecular docking was used to correlate the experimental inhibition data with the binding energies and interaction modes within the enzyme's active site, helping to explain the structure-activity relationships observed. researchgate.net Similarly, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were designed and evaluated as antimicrobial and anticancer agents, with molecular docking predicting their interactions with targets like dihydrofolate reductase. rsc.org
These computational approaches allow for the rational design of new, more effective enzyme inhibitors by providing a detailed view of the ligand-receptor interactions at the molecular level. cresset-group.comnih.gov
Research Applications in Specialized Chemical Synthesis and Materials Development
Role as a Precursor in Complex Organic Molecule Construction
N-tert-butyl-4-chloro-2-nitroaniline serves as a foundational precursor for constructing more complex organic structures. The molecule's reactivity is centered around its three key functional groups: the N-tert-butylamino group, the ortho-positioned nitro group, and the para-positioned chlorine atom. Each of these sites can be selectively targeted for chemical transformation.
The bulky tert-butyl group is a common motif in organic chemistry that can provide steric hindrance, which protects sensitive areas within a molecule and minimizes unwanted side reactions during synthesis. researchgate.netresearchgate.net Furthermore, the presence of the tert-butyl group can influence the physical and chemical properties of the final compound, such as enhancing solubility in organic solvents and increasing stability. researchgate.netnih.gov
The nitro group is particularly important as it can be readily reduced to a primary amine. This transformation converts the molecule into a substituted ortho-phenylenediamine, a critical intermediate for building various bicyclic systems. The chlorine atom on the aromatic ring can also be replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups, further expanding its synthetic utility.
Intermediacy in the Synthesis of Diverse Heterocyclic Compounds
A primary application of this compound is its role as an intermediate in the synthesis of heterocyclic compounds. ontosight.ai Heterocycles are a core component of many biologically active molecules and functional materials. nih.gov The key transformation involves the chemical reduction of the nitro group to an amine, yielding N1-tert-butyl-4-chlorobenzene-1,2-diamine. This resulting ortho-diamine is a versatile building block for forming fused heterocyclic rings. rsc.orgsapub.orgorganic-chemistry.orgchim.it
Common synthetic routes include:
Benzimidazoles: Condensation of the derived ortho-diamine with aldehydes or carboxylic acids is a classic and efficient method for creating the benzimidazole (B57391) ring system. rsc.orgnih.govmdpi.comnih.gov Benzimidazoles are prevalent in medicinal chemistry. nih.gov
Quinoxalines: Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of quinoxalines. sapub.orgnih.govnih.govorganic-chemistry.org The quinoxaline (B1680401) structure is found in various pharmaceuticals and dyes. chim.it
The specific substitution pattern of the resulting heterocycles—featuring a tert-butyl group on one of the nitrogen atoms and a chlorine atom on the benzene (B151609) ring—is determined by the structure of the parent aniline (B41778). This allows for the systematic synthesis of libraries of compounds with predictable diversity for further research and development.
Applications in the Design and Synthesis of Agrochemicals (as an intermediate)
In the agrochemical industry, substituted nitroanilines are important intermediates for producing herbicides and other crop protection agents. wikipedia.orgnbinno.com For instance, the parent compound 4-chloro-2-nitroaniline (B28928) is known to be an intermediate in the production of quinoxaline-based herbicides. nbinno.com
This compound can function as a precursor in the synthesis of novel agrochemicals. By using this specific derivative, chemists can introduce a tert-butyl group into the final product's structure. The incorporation of a tert-butyl group can significantly alter a molecule's properties, often leading to higher lipophilicity, which can be advantageous for agrochemical applications. acs.org This modification can influence the compound's interaction with biological targets, its environmental persistence, and its mode of action, making it a target for research into new and more effective agrochemicals.
Contribution to Dyes and Pigments Research (as a chemical intermediate)
Substituted nitroanilines are foundational intermediates in the manufacturing of azo dyes and pigments. wikipedia.orgepa.govcrystalchem.in Compounds like 4-chloro-2-nitroaniline are used almost exclusively as intermediates for synthesizing pigments. chemicalbook.comnih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich compound. atbuftejoste.com.ngresearchgate.net
This compound, after the reduction of its nitro group to a primary amine, can serve as a diazo component. The resulting diazonium salt can be coupled with various aromatic compounds, such as phenols or naphthols, to produce a wide range of azo dyes. The presence of the N-tert-butyl and chloro substituents on the aniline ring would directly influence the electronic properties of the resulting dye molecule, thereby affecting its color, lightfastness, and affinity for different fibers. This makes it a useful tool in the research and development of new colorants with specific, tailored properties. nbinno.com
Exploration in Enzyme Inhibitor Design (for related bioactive compounds)
The synthesis of novel enzyme inhibitors is a cornerstone of modern drug discovery. The heterocyclic scaffolds derived from this compound, such as benzimidazoles and quinoxalines, are of significant interest in medicinal chemistry due to their wide range of biological activities. rsc.orgsapub.org N-substituted anilines are used to synthesize various derivatives that are then tested for their inhibitory effects on enzymes like aldose reductase. nih.gov
By using this compound as a starting material, researchers can generate libraries of unique heterocyclic compounds. The tert-butyl group, in particular, is a common feature in many drugs, where it can increase specificity or act as a steric shield to enhance the stability of the molecule against enzymatic degradation. researchgate.nethyphadiscovery.com These synthesized libraries can be screened against various enzymes to identify lead compounds for the development of new therapeutics. The specific substitution pattern offered by this precursor allows for a targeted exploration of the chemical space in the search for potent and selective enzyme inhibitors. nih.gov
Q & A
Basic Research Questions
Q. What are the key spectroscopic characteristics for confirming the structure of N-tert-butyl-4-chloro-2-nitroaniline?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR : Analyze and NMR to identify aromatic proton environments (e.g., deshielded protons near nitro and chloro groups) and tert-butyl group signals (~1.3 ppm for methyl groups) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm) and amine (3300–3500 cm) functional groups. Compare with IR data from structurally similar compounds like 4-bromo-N-(tert-butyl)aniline .
- Mass Spectrometry (MS) : Validate molecular weight (CHClNO, M = 228.68 g/mol) via high-resolution MS (HRMS) to ensure accurate mass matching .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer : Two primary approaches:
- Nucleophilic Aromatic Substitution : React 4-chloro-2-nitroaniline with tert-butyl halides in the presence of a base (e.g., KCO) under reflux. Monitor reaction progress via TLC and optimize solvent polarity for tert-butyl group compatibility .
- Multi-step Functionalization : Introduce the tert-butyl group via Friedel-Crafts alkylation on a pre-functionalized aromatic ring, followed by nitration and chlorination. Purify intermediates via column chromatography to avoid byproducts .
Advanced Research Questions
Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The tert-butyl group induces steric hindrance, which:
- Reduces electrophilicity at the aromatic ring, slowing down nucleophilic substitution at the para-chloro position. Use kinetic studies (e.g., monitoring reaction rates with/without tert-butyl groups) to quantify this effect .
- Directs regioselectivity in further functionalization. For example, in nitration or halogenation, steric bulk may favor meta-substitution over para. Computational modeling (DFT) can predict preferred sites of attack .
Q. How can researchers resolve discrepancies in reported thermal stability data for nitroaniline derivatives?
- Methodological Answer : Discrepancies may arise from impurities or experimental conditions. To address this:
- Thermogravimetric Analysis (TGA) : Perform under inert atmospheres (N) to isolate decomposition pathways. Compare with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure sample homogeneity. Cross-reference with melting point data (e.g., sharp mp indicates purity) .
Q. What strategies optimize regioselectivity during nitro group functionalization in this compound?
- Methodological Answer :
- Electronic Modulation : Introduce electron-withdrawing groups (e.g., chloro) to enhance nitro group reactivity. Use Hammett plots to correlate substituent effects with reaction rates .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling to replace nitro groups with aryl boronic acids .
Q. What protocols ensure accurate quantification of this compound in complex matrices?
- Methodological Answer :
- HPLC-UV/Vis : Use a reverse-phase column (e.g., C18) with a mobile phase of 60:40 acetonitrile/water (0.1% formic acid). Calibrate with a standard curve (linear range: 0.1–100 µg/mL) and validate via spike-recovery tests .
- GC-MS : Derivatize the compound (e.g., silylation) to improve volatility. Monitor using selective ion monitoring (SIM) for m/z 228 (molecular ion) and 153 (base peak fragment) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Perform systematic tests in solvents (e.g., DMSO, ethanol, hexane) using saturation shake-flask methods. Measure solubility via UV absorbance at λ ~350 nm .
- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to explain anomalies (e.g., unexpected solubility in hexane due to tert-butyl group hydrophobicity) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
